molecular formula C13H12BrN3O2 B2798051 4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-82-1

4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2798051
CAS RN: 878123-82-1
M. Wt: 322.162
InChI Key: ZIQDKLXMTLOXTK-UHFFFAOYSA-N
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Description

“4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a chemical compound. It belongs to the class of pyrimidinediones, which are characterized by a pyrimidine ring substituted with two carbonyl groups .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated against bacterial (both Gram-positive and Gram-negative) and fungal species. Compounds d1, d2, and d3 demonstrated promising antimicrobial activity .

Anticancer Properties

Efforts to combat drug resistance in cancer cells have led to the study of these derivatives. In vitro screening against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) revealed that compounds d6 and d7 exhibited significant anticancer activity. These compounds could serve as potential leads for rational drug design .

Antiviral Potential

While not directly studied for antiviral activity, it’s worth noting that certain heteroaryl amines (similar to the structure of this compound) have demonstrated antiviral properties. Further modification of these amines could lead to promising antiviral therapeutics .

Cytotoxic Effects

Novel pyrimidine derivatives containing 4-chlorophenyl substitution on the 6th position of the pyrimidine nucleus showed cytotoxicity. For instance, compound 18a exhibited significant inhibition at 50 μg/mL .

Antifungal Activity

Compound p6 displayed significant antifungal activity against Candida albicans, while compound p3 was potent against Aspergillus niger. These findings highlight the potential of this compound in combating fungal infections .

Neurotoxicity Investigation

A newly synthesized pyrazoline derivative containing a similar bromophenyl moiety was studied for its neurotoxic effects. The compound was assessed for its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters were also considered .

properties

IUPAC Name

4-(4-bromophenyl)-6-methyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-17-6-9-10(12(17)18)11(16-13(19)15-9)7-2-4-8(14)5-3-7/h2-5,11H,6H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQDKLXMTLOXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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